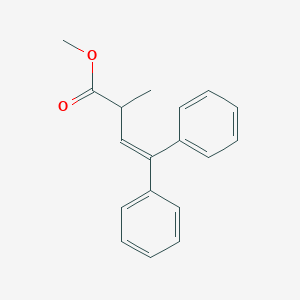
Methyl 2-methyl-4,4-diphenylbut-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-4,4-diphenylbut-3-enoate is an organic compound with the molecular formula C18H18O2. It is a methyl ester derivative of 2-methyl-4,4-diphenylbut-3-enoic acid. This compound is known for its unique structural features, which include a conjugated double bond and two phenyl groups, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-4,4-diphenylbut-3-enoate typically involves the esterification of 2-methyl-4,4-diphenylbut-3-enoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalysts to enhance yield and reduce reaction time. The choice of solvents and purification techniques, such as distillation or crystallization, also plays a crucial role in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methyl-4,4-diphenylbut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-4,4-diphenylbut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-methyl-4,4-diphenylbut-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets such as enzymes or receptors. The phenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4,4-diphenylbut-3-enoate
- Methyl 2-methyl-3-phenylpropanoate
- Methyl 2,2-diphenylbutanoate
Uniqueness
Methyl 2-methyl-4,4-diphenylbut-3-enoate is unique due to its specific structural features, such as the conjugated double bond and the presence of two phenyl groups. These characteristics impart distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
59158-97-3 |
|---|---|
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
methyl 2-methyl-4,4-diphenylbut-3-enoate |
InChI |
InChI=1S/C18H18O2/c1-14(18(19)20-2)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI-Schlüssel |
NIRCZAQGSLELSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)

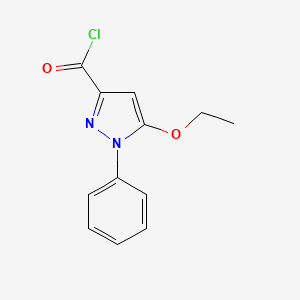
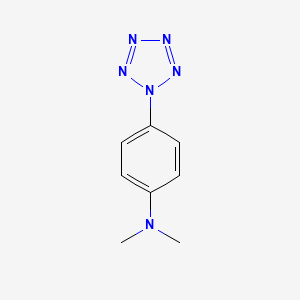
![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
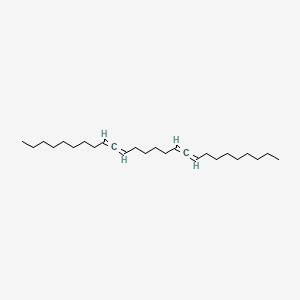
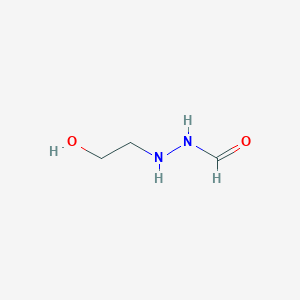
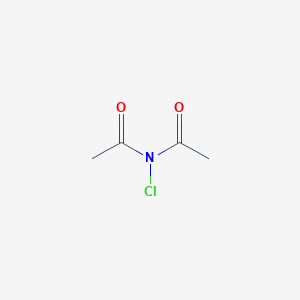
![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)

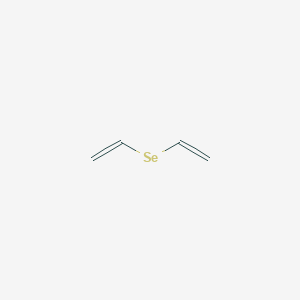
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
